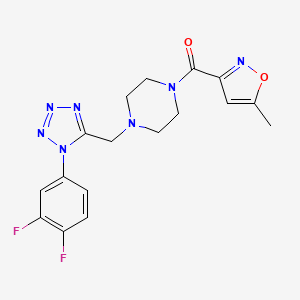
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N7O2 and its molecular weight is 389.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.
Structural Characteristics
The compound features several key structural components:
- Tetrazole Ring : A five-membered heterocycle that can mimic carboxylic acid groups, enhancing binding interactions with biological targets.
- Piperazine Moiety : Known for its role in pharmacology, piperazine derivatives often exhibit significant bioactivity.
- Difluorophenyl Group : The presence of fluorine atoms can improve lipophilicity and metabolic stability, influencing the compound's pharmacokinetic properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.
- Introduction of the Difluorophenyl Group : This is often done via electrophilic aromatic substitution.
- Coupling with Piperazine and Isoxazole Moieties : Final steps involve amidation and coupling reactions to construct the complete structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of tetrazole-piperazine derivatives similar to our compound. For instance, a series of tetrazole derivatives demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL . The incorporation of the tetrazole ring is believed to enhance these effects due to its ability to interact with bacterial enzymes.
Antifungal Activity
In vitro tests have shown that certain related compounds exhibit potent antifungal activity against Candida species, with MIC values comparable to established antifungal agents like fluconazole . The structural similarities suggest that our compound may also possess antifungal properties.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The tetrazole ring can mimic natural substrates, allowing it to bind effectively to enzyme active sites and inhibit their activity.
- Receptor Modulation : The piperazine component may influence receptor interactions, potentially modulating neurotransmitter pathways relevant in neurological disorders.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
| Study | Compound | Activity | MIC (µg/mL) |
|---|---|---|---|
| 2b | Antifungal against C. albicans | 7.81 | |
| 2f | Antibacterial against E. faecalis | 3.90 | |
| Tetrazole Derivatives | Antimicrobial against various strains | 0.25 - 16 |
These findings suggest that modifications in the structure can significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Eigenschaften
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2/c1-11-8-15(21-28-11)17(27)25-6-4-24(5-7-25)10-16-20-22-23-26(16)12-2-3-13(18)14(19)9-12/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKVYSUZGDKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













